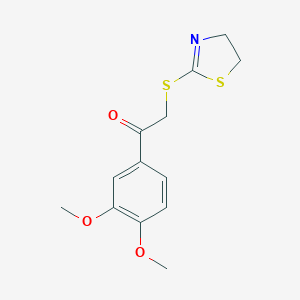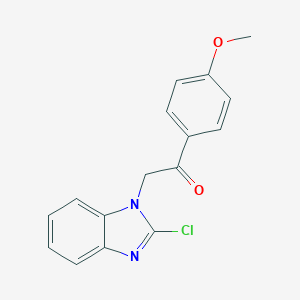![molecular formula C17H15N3O5S B269928 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B269928.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a furan ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and furan intermediates. These intermediates are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Formation of Benzodioxin Intermediate: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.
Synthesis of Furan Intermediate: The furan ring is synthesized from furfural or other furan derivatives through various organic reactions.
Coupling Reaction: The benzodioxin and furan intermediates are coupled using reagents such as thionyl chloride and oxadiazole derivatives under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: can be compared with other compounds that feature similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can exhibit a range of activities and interactions that are not observed in simpler compounds.
属性
分子式 |
C17H15N3O5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O5S/c1-10-12(4-5-22-10)16-19-20-17(25-16)26-9-15(21)18-11-2-3-13-14(8-11)24-7-6-23-13/h2-5,8H,6-7,9H2,1H3,(H,18,21) |
InChI 键 |
SRYNTDPXQJREMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)

